Deacetyldeflazacort; Deflazacortalcohol; L 6485
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Deacetyldeflazacort is synthesized from Deflazacort through a deacetylation process. The reaction typically involves the use of acidic or basic hydrolysis to remove the acetyl group from Deflazacort, resulting in the formation of Deacetyldeflazacort . The reaction conditions often include:
Temperature: Moderate temperatures around 25-30°C.
Industrial Production Methods
In industrial settings, the production of Deacetyldeflazacort follows similar synthetic routes but on a larger scale. The process involves:
Batch reactors: For controlled deacetylation reactions.
Purification: Using techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Deacetyldeflazacort undergoes several types of chemical reactions, including:
Oxidation: Can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert it back to its parent compound, Deflazacort.
Substitution: Undergoes nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Solvents: Methanol, ethanol, and chloroform are commonly used.
Major Products Formed
Oxidation: Leads to the formation of oxidized corticosteroid derivatives.
Reduction: Results in the regeneration of Deflazacort.
Substitution: Produces various substituted corticosteroid compounds.
Scientific Research Applications
Deacetyldeflazacort has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in the study of corticosteroid metabolism and synthesis.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Studied for its therapeutic potential in treating inflammatory and autoimmune diseases.
Industry: Utilized in the development of new corticosteroid-based drugs and formulations.
Mechanism of Action
Deacetyldeflazacort exerts its effects by binding to the glucocorticoid receptor . This binding leads to the modulation of gene expression, resulting in anti-inflammatory and immunosuppressive effects . The compound inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation and immune responses .
Comparison with Similar Compounds
Similar Compounds
Prednisolone: Another corticosteroid with similar anti-inflammatory properties.
Hydrocortisone: A naturally occurring corticosteroid with a broader range of effects.
Methylprednisolone: A synthetic corticosteroid with higher potency.
Uniqueness
Deacetyldeflazacort is unique due to its specific deacetylated structure, which provides distinct pharmacokinetic and pharmacodynamic properties. It has a favorable safety profile compared to other corticosteroids, making it a preferred choice in certain therapeutic applications .
Properties
CAS No. |
2585198-73-6 |
---|---|
Molecular Formula |
C23H29NO5 |
Molecular Weight |
399.5 g/mol |
IUPAC Name |
(1S,2S,4S,8S,9S,11S,12S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one |
InChI |
InChI=1S/C23H29NO5/c1-12-24-23(18(28)11-25)19(29-12)9-16-15-5-4-13-8-14(26)6-7-21(13,2)20(15)17(27)10-22(16,23)3/h6-8,15-17,19-20,25,27H,4-5,9-11H2,1-3H3/t15-,16-,17-,19-,20+,21-,22-,23+/m0/s1 |
InChI Key |
KENSGCYKTRNIST-AXEBOABBSA-N |
Isomeric SMILES |
CC1=N[C@@]2([C@@H](O1)C[C@@H]3[C@@]2(C[C@@H]([C@H]4[C@H]3CCC5=CC(=O)C=C[C@]45C)O)C)C(=O)CO |
Canonical SMILES |
CC1=NC2(C(O1)CC3C2(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)C(=O)CO |
Origin of Product |
United States |
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